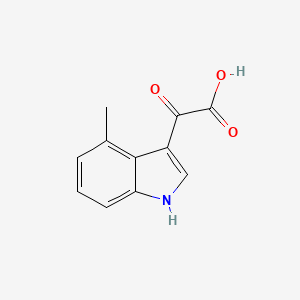
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol can be synthesized through several methodsFor example, treatment of cyclobutanones with TMSCF3 (trimethylsilyl trifluoromethyl) and a fluoride source can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to optimize production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The specific mechanism of action of 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential biological activities .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(Trifluoromethyl)cyclobutan-1-ol
Comparison: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Properties
Molecular Formula |
C6H9F3O |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H9F3O/c1-5(10)2-4(3-5)6(7,8)9/h4,10H,2-3H2,1H3 |
InChI Key |
NMIVZPYXUKPFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)


![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)


![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)



